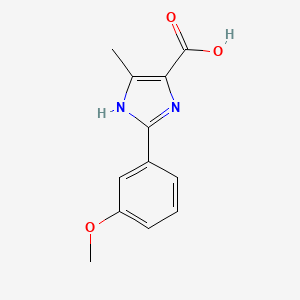

2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Description

Historical Development of Imidazole-4-Carboxylic Acid Derivatives

The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early work on imidazole derivatives focused on their role in biological systems, particularly as components of histidine and purine bases. The introduction of carboxylic acid substituents to the imidazole core, such as in 1H-imidazole-4-carboxylic acid (CAS 1072-84-0), marked a significant advancement, enabling enhanced hydrogen-bonding capabilities and improved solubility.

By the mid-20th century, derivatives like metronidazole and ketoconazole demonstrated the therapeutic potential of functionalized imidazoles, leading to increased interest in structurally complex analogs. The synthesis of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid emerged from efforts to optimize the pharmacokinetic properties of earlier compounds. Its methoxyphenyl and methyl substituents were strategically incorporated to modulate electronic effects and steric hindrance, respectively.

Pharmacological Significance of this compound

While direct pharmacological data on this compound remain limited, structural analogs provide insights into its potential applications. For example, imidazole-4-carboxylic acid derivatives exhibit antimicrobial activity against Fusarium oxysporum and Alternaria alternata, with zone-of-inhibition values up to 48 mm in antifungal assays. The methoxyphenyl group may enhance membrane permeability, as seen in related compounds targeting fungal cytochrome P450 enzymes.

Additionally, the carboxylic acid moiety facilitates interactions with metal ions in enzymatic active sites. This property is exploited in protease inhibitors, where analogous structures disrupt zinc-dependent hydrolases. Preliminary molecular docking studies suggest that the compound’s planar aromatic system and polar functional groups enable binding to multiple therapeutic targets, though experimental validation is pending.

Research Evolution and Current State of Knowledge

Synthetic routes to this compound reflect advancements in heterocyclic chemistry. A key method involves the hydrolysis of ethyl 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate under alkaline conditions, achieving a 92.49% yield. Recent optimizations utilize potassium hydroxide at 30°C, followed by recrystallization to purify the product.

Table 1: Synthetic Comparison of Imidazole-4-Carboxylic Acid Derivatives

| Compound | Synthetic Yield | Key Reagent | Application |

|---|---|---|---|

| 1H-imidazole-4-carboxylic acid | 92.49% | KOH | Antimicrobial |

| 2-(3-methoxyphenyl)-5-methyl-1H... | 95% purity | Ethyl ester precursor | Drug intermediate |

Current research focuses on derivatizing the carboxylic acid group to produce amides and esters, which show improved bioavailability in preclinical models. The compound’s role as a building block for benzimidazole hybrids is also under investigation, with studies highlighting synergistic effects in multi-target therapies.

Positioning within Medicinal Chemistry Research

Within the imidazole drug landscape, this compound occupies a niche as a multifunctional scaffold. Its structure combines features of first-generation antifungals (e.g., clotrimazole’s aromatic substituents) and modern metalloenzyme inhibitors (e.g., metronidazole’s nitro group). The methoxy group’s electron-donating effects may counteract oxidative degradation, addressing a limitation observed in earlier analogs.

Ongoing projects explore its utility in covalent inhibitors, where the carboxylic acid forms stable interactions with catalytic lysine residues. This approach mirrors strategies used in kinase inhibitor development, positioning the compound as a versatile candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLYIASJFZXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with glycine and ammonium acetate under reflux conditions can yield the desired imidazole derivative. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups, through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-methanol.

Scientific Research Applications

Histamine H2 Antagonists

The compound is structurally related to histamine H2 receptor antagonists, which are crucial in treating conditions like peptic ulcers and gastroesophageal reflux disease. Specifically, derivatives of imidazole carboxylic acids have been synthesized to enhance the efficacy of existing medications such as cimetidine, which is a well-known H2 antagonist .

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives for their ability to inhibit bacterial growth, demonstrating promising results against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

Case Study: Antimicrobial Evaluation

A recent study focused on the synthesis and evaluation of several imidazole derivatives, including this compound. The findings highlighted that certain derivatives displayed strong binding affinities to bacterial targets, leading to effective inhibition of bacterial growth. The table below summarizes the antimicrobial activity of selected compounds:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.015 | Staphylococcus aureus |

| Compound B | 0.030 | Escherichia coli |

| Compound C | 0.004 | Listeria monocytogenes |

Buffering Agent

This compound is also utilized as a buffering agent in biological research. It maintains pH levels within a range suitable for various biological assays, particularly in cell cultures where pH stability is critical for cell viability and function .

Drug Development

The potential of this compound in drug development is being explored due to its structural characteristics that may contribute to anti-inflammatory and anticancer properties. Preliminary studies have shown that modifications to the imidazole ring can enhance biological activity, making it a candidate for further pharmacological investigation .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by coordinating with the metal ions in their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid

- Key Difference : Chloro substituent (Cl) instead of methoxy (OCH₃) at the phenyl ring’s meta position.

- Molecular Weight : 236.655 g/mol vs. 232.23 g/mol (estimated for the target compound).

- Chlorine’s electron-withdrawing nature may alter electronic interactions in binding pockets compared to methoxy’s electron-donating effects .

4-Methyl-2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid

- Key Difference : Trifluoromethoxy (OCF₃) group at the phenyl ring’s para position.

- Molecular Weight : 301.4 g/mol.

- Implications :

Core Structure Modifications

5-Methyl-1H-imidazole-4-carboxylic Acid Derivatives (Oxadiazole Hybrids)

- Example : 5-Methyl-1H-imidazole-4-carboxylic acid hydrazide (precursor to oxadiazoles) .

- Key Difference : Replacement of the carboxylic acid with oxadiazole rings.

- Implications :

Benzimidazole Derivatives (e.g., CV-11974, Olmesartan Medoxomil)

- Examples :

- Key Differences :

- Pharmacological Data :

Functional Group Variations

2-(3-Methoxyphenyl)-1H-Benzimidazole-5-carboxylic Acid (BI-5028)

- Key Difference : Benzimidazole core instead of imidazole.

Tyrosol Derivatives with Methoxyphenyl Groups

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Compounds

Biological Activity

2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The imidazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article reviews the compound's biological activity, synthesis methods, and its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 3-methoxybenzaldehyde with glycine and ammonium acetate under reflux conditions in ethanol or methanol. This method allows for the formation of the imidazole derivative, which can be further purified and characterized using techniques such as NMR and mass spectrometry .

The biological activity of this compound is primarily attributed to its imidazole moiety, which can coordinate with metal ions and interact with various enzymes and receptors. This interaction can modulate enzyme activity by blocking substrate access or altering receptor binding dynamics .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. In particular, it has been evaluated for its inhibitory effects on HIV-1 integrase (IN), a crucial enzyme in the HIV replication cycle. In cell-based assays, certain derivatives showed moderate antiviral activity, with inhibition percentages ranging from 33% to 45% at concentrations above 100 µM .

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Its derivatives have demonstrated significant inhibition of inflammatory markers and microbial growth, suggesting potential applications in treating inflammatory diseases and infections .

Study on HIV-1 Integrase Inhibition

In a comprehensive study focusing on novel imidazole derivatives, compounds similar to this compound were synthesized and tested for their ability to inhibit HIV-1 integrase. The results indicated that some compounds effectively bound to the LEDGF/p75-binding pocket of the integrase, leading to significant antiviral effects .

| Compound | IC50 (μM) | Cytotoxicity (CC50) | Inhibition Percentage |

|---|---|---|---|

| 11a | >200 | 158.4 | 33% |

| 11b | >200 | >200 | 45% |

| 11h | 50.4 | >200 | Moderate |

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of imidazole derivatives, including those related to our compound. The findings revealed that these compounds could significantly reduce neutrophil degranulation and reactive oxygen species production in vitro, indicating their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.